molecular formula C8H9Cl2N3 B1418820 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine CAS No. 635698-50-9

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B1418820
CAS No.: 635698-50-9
M. Wt: 218.08 g/mol
InChI Key: RBVKAUNFZLPMEO-UHFFFAOYSA-N
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Description

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a suitable amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation can lead to the formation of more oxidized species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is unique due to its specific ring fusion and the presence of chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable scaffold in the design of new compounds with tailored properties .

Properties

IUPAC Name

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-7-5-1-3-11-4-2-6(5)12-8(10)13-7/h11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVKAUNFZLPMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672135
Record name 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635698-50-9
Record name 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 3
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 4
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 5
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 6
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

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